Cas no 97944-35-9 (Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide)

Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide is a nitropyridine derivative characterized by its unique functionalization, including chloro, methyl, nitro, and N-oxide groups. This compound is of interest in synthetic organic chemistry due to its versatility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, along with the N-oxide moiety, enhances its reactivity in nucleophilic and electrophilic substitution reactions. Its well-defined structure and high purity make it suitable for precise synthetic applications, particularly in heterocyclic chemistry. The compound is typically handled under controlled conditions due to its potential sensitivity.
Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide structure
97944-35-9 structure
Product Name:Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide
CAS No:97944-35-9
MF:C6H5ClN2O3
MW:188.56850028038
CID:4371218
Update Time:2025-07-01

Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide
    • Inchi: 1S/C6H5ClN2O3/c1-4-6(7)5(9(11)12)2-3-8(4)10/h2-3H,1H3
    • InChI Key: ADMACPPIOSTNQF-UHFFFAOYSA-N
    • SMILES: C1(C)[N+]([O-])=CC=C([N+]([O-])=O)C=1Cl

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Enamine
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97944-35-9 95%
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Additional information on Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide

Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide (CAS No. 97944-35-9)

Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide, commonly referred to by its CAS number 97944-35-9, is a complex organic compound with a unique chemical structure and diverse applications. This compound belongs to the family of pyridine derivatives, which are widely studied for their versatile properties in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring with substituents at positions 2, 3, and 4, including a methyl group, a chlorine atom, and a nitro group, respectively. The presence of the nitro group and its oxidation state contributes significantly to the compound's reactivity and functional properties.

The synthesis of Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide involves multi-step organic reactions, often starting from pyridine derivatives or intermediates with appropriate functional groups. Recent advancements in synthetic chemistry have enabled more efficient routes for the preparation of this compound, leveraging catalytic systems and green chemistry principles. For instance, researchers have explored the use of transition metal catalysts to facilitate selective oxidation and substitution reactions, thereby improving yield and purity.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various extraction and purification techniques in analytical chemistry. The compound's stability under different conditions has also been a focus of recent studies, with findings indicating moderate thermal stability up to 250°C under inert atmospheres.

The chemical reactivity of Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide is primarily influenced by the electron-withdrawing nitro group at position 4. This substituent enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. Recent research has highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents. For example, studies have demonstrated that this compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds to form complex heterocyclic structures.

In the field of agrochemistry, Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide has shown promise as a precursor for herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism has been extensively studied using computational chemistry tools such as molecular docking and quantum mechanics simulations. These studies suggest that the compound's nitro group plays a critical role in its bioactivity by forming hydrogen bonds with target enzymes.

The environmental impact of this compound has also been a subject of recent investigations. Studies on its biodegradation pathways indicate that it undergoes microbial transformation under aerobic conditions, with pseudomonas species showing significant degradation efficiency. However, further research is required to assess its long-term persistence in soil and aquatic systems.

In conclusion, Pyridine, 3-chloro-2-methyl-4-nitro-, 1-oxide (CAS No. 97944-35-9) is a versatile compound with potential applications across multiple industries. Its unique chemical properties and reactivity make it an attractive target for further research and development. As new synthetic methods and application areas continue to emerge, this compound is poised to play an increasingly important role in modern chemistry.

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